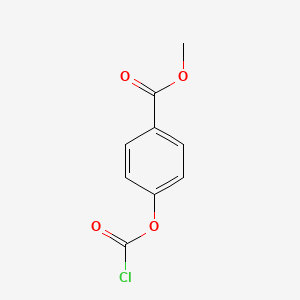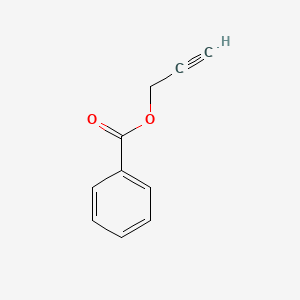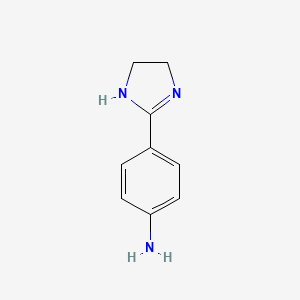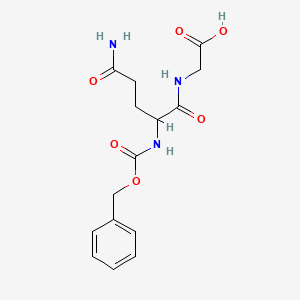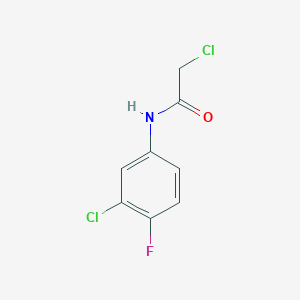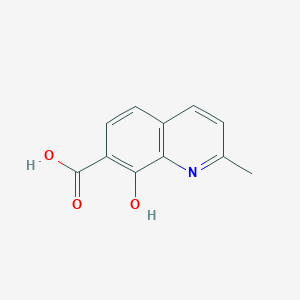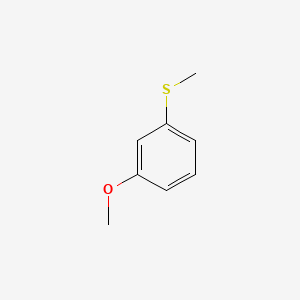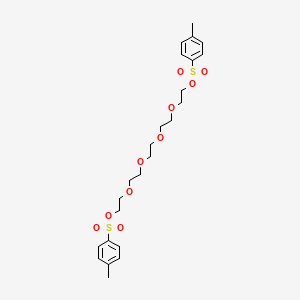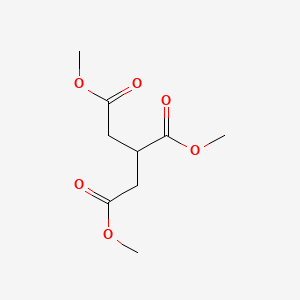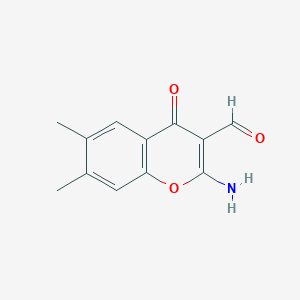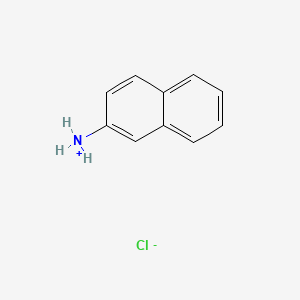
2-Naphthylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthylammonium chloride: is an organic compound that contains a naphthalene ring structure with an amino group attached to the second carbon atom. This compound is typically found in the form of a white crystalline powder and is soluble in water. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Naphthylammonium chloride can be synthesized through the reaction of 2-naphthol with ammonium chloride in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Naphthylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form 2-naphthylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-Naphthylamine.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-naphthylammonium chloride involves its interaction with various molecular targets. The amino group in the compound can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
2-Naphthylamine: Similar structure but lacks the chloride ion.
2-Naphthol: Contains a hydroxyl group instead of an amino group.
1-Naphthylamine: Amino group attached to the first carbon atom of the naphthalene ring.
Uniqueness: 2-Naphthylammonium chloride is unique due to the presence of both the amino group and the chloride ion, which allows for a wider range of chemical reactions and applications compared to its similar compounds .
Propiedades
Número CAS |
612-52-2 |
|---|---|
Fórmula molecular |
C10H10ClN |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H9N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H |
Clave InChI |
QKGIPGSKJBOHSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)[NH3+].[Cl-] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N.Cl |
| 612-52-2 | |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


